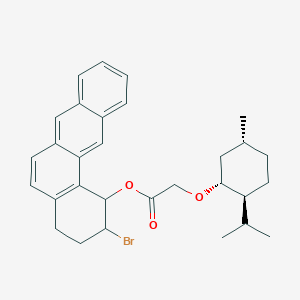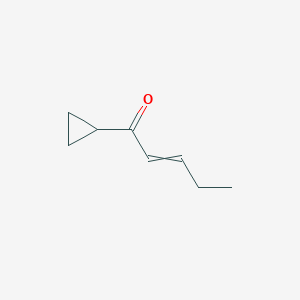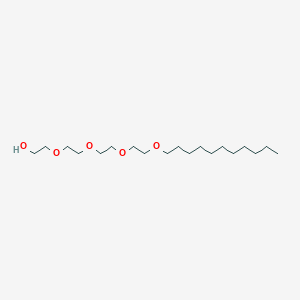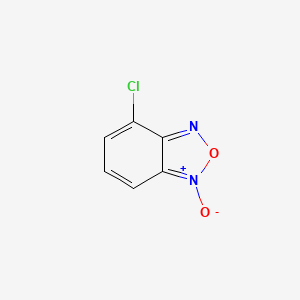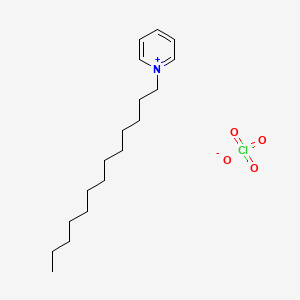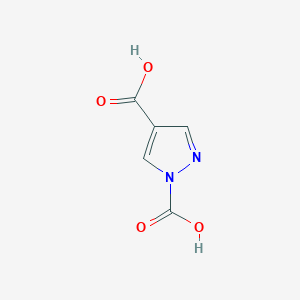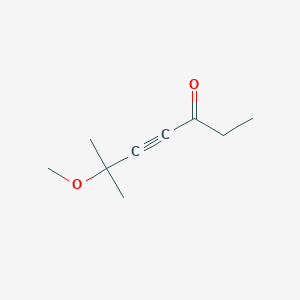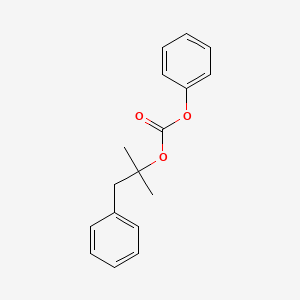
Ethyl 4-(phenylsulfanyl)pent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(phenylsulfanyl)pent-3-enoate: is an organic compound with a unique structure that includes an ethyl ester group, a phenylsulfanyl group, and a pent-3-enoate backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(phenylsulfanyl)pent-3-enoate typically involves the reaction of ethyl 4-bromopent-3-enoate with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol displaces the bromine atom, forming the desired product.
Reaction: Ethyl 4-bromopent-3-enoate + Thiophenol → this compound
Conditions: Sodium hydride as a base, solvent such as dimethylformamide (DMF), temperature around 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(phenylsulfanyl)pent-3-enoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the pent-3-enoate backbone can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent such as dichloromethane.
Reduction: Hydrogen gas, palladium on carbon catalyst; conditionsroom temperature, atmospheric pressure.
Substitution: Various nucleophiles such as amines or alcohols; conditionsbase such as sodium hydroxide, solvent such as ethanol.
Major Products
Oxidation: Ethyl 4-(phenylsulfinyl)pent-3-enoate or Ethyl 4-(phenylsulfonyl)pent-3-enoate.
Reduction: Ethyl 4-(phenylsulfanyl)pentanoate.
Substitution: this compound derivatives with different substituents replacing the ethoxy group.
Applications De Recherche Scientifique
Ethyl 4-(phenylsulfanyl)pent-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: Potential use in studying enzyme interactions with sulfur-containing compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of Ethyl 4-(phenylsulfanyl)pent-3-enoate involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or activation.
Comparaison Avec Des Composés Similaires
Ethyl 4-(phenylsulfanyl)pent-3-enoate can be compared with other similar compounds, such as:
Ethyl 4-(methylsulfanyl)pent-3-enoate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Ethyl 4-(phenylsulfanyl)butanoate: Similar structure but with a butanoate backbone instead of a pent-3-enoate backbone.
Ethyl 4-(phenylsulfonyl)pent-3-enoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Propriétés
Numéro CAS |
90788-74-2 |
|---|---|
Formule moléculaire |
C13H16O2S |
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
ethyl 4-phenylsulfanylpent-3-enoate |
InChI |
InChI=1S/C13H16O2S/c1-3-15-13(14)10-9-11(2)16-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
Clé InChI |
ZHHVBVZUPNBWDC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC=C(C)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


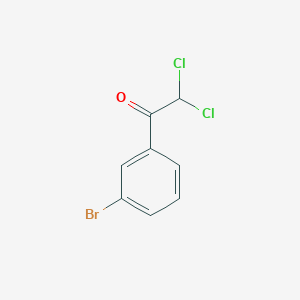
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)

![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
![Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B14347222.png)

